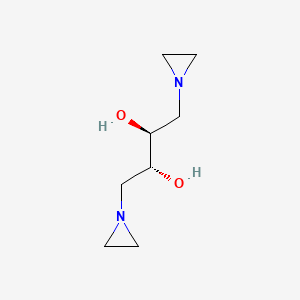
Erythritol aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythritol aziridine is a compound that combines the properties of erythritol, a sugar alcohol, and aziridine, a three-membered nitrogen-containing heterocycle. Erythritol is widely known for its use as a low-calorie sweetener, while aziridine is recognized for its high reactivity due to ring strain. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erythritol aziridine typically involves the reaction of erythritol with aziridine under specific conditions. One common method is the nucleophilic ring-opening reaction of aziridines, where erythritol acts as a nucleophile. This reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Erythritol aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include various amines, alcohols, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
Erythritol aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of erythritol aziridine involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s ability to form covalent bonds with biological targets underlies its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Aziridine: A simpler analog with similar reactivity but without the erythritol component.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Erythritol: A sugar alcohol used primarily as a sweetener, lacking the reactivity of the aziridine ring.
Uniqueness: Erythritol aziridine is unique due to the combination of erythritol’s biocompatibility and aziridine’s reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
21401-28-5 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |
Clé InChI |
COMAQBNTHGBLNQ-OCAPTIKFSA-N |
SMILES isomérique |
C1CN1C[C@H]([C@H](CN2CC2)O)O |
SMILES canonique |
C1CN1CC(C(CN2CC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
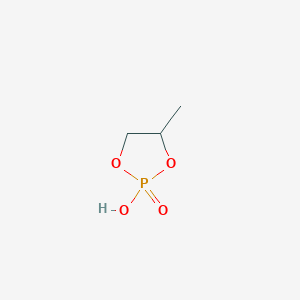

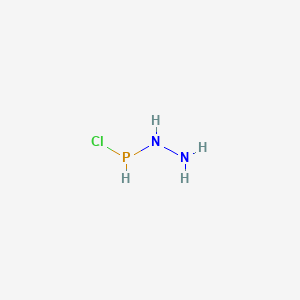
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


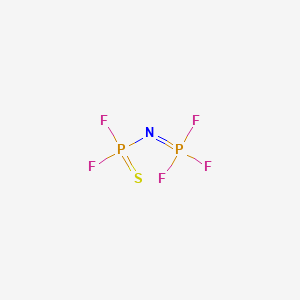
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
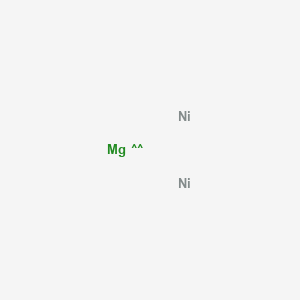
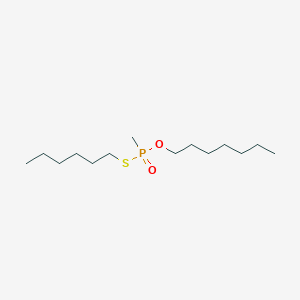
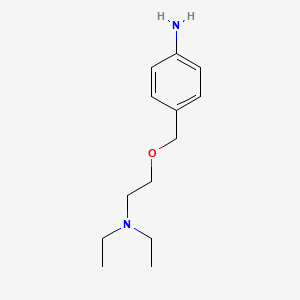
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)

